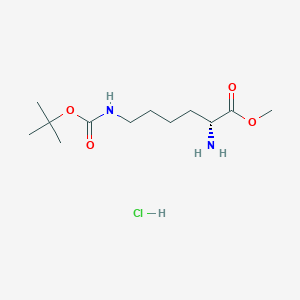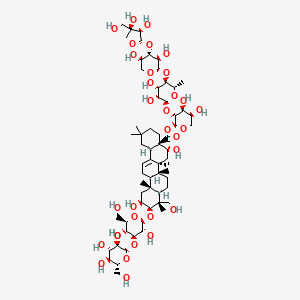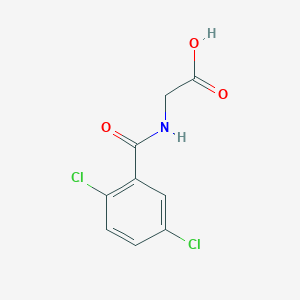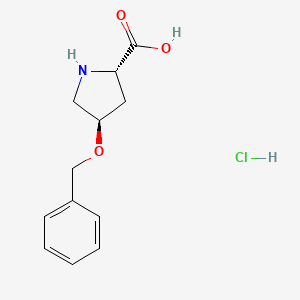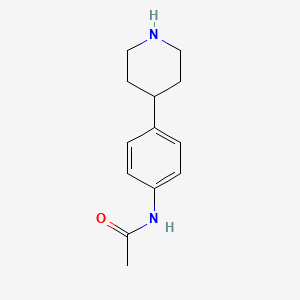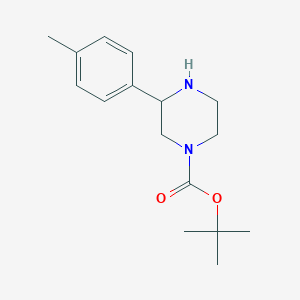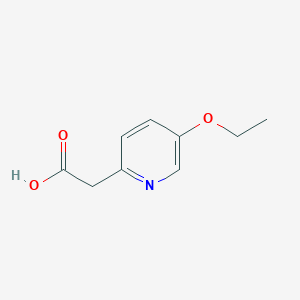
2-(5-Ethoxypyridin-2-yl)acetic acid
Vue d'ensemble
Description
2-(5-Ethoxypyridin-2-yl)acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups or structural motifs. For instance, the synthesis and characterization of a squaric acid derivative with a methoxypyridine moiety is detailed, which shares the pyridine core with the compound of interest . Another study investigates a phosphorus-containing compound with an ethoxyphenyl group, which is structurally related to the ethoxypyridin moiety in this compound . Additionally, charge transfer complexation involving a methoxypyridine derivative is explored, which could provide insights into the electronic properties of the ethoxypyridin analog . Lastly, a thiadiazolyl-imino acetic acid derivative is synthesized, which, like the compound of interest, contains an acetic acid moiety .
Synthesis Analysis
The synthesis of related compounds involves various strategies that could be adapted for the synthesis of this compound. For example, the squaric acid derivative is synthesized using a combination of spectroscopic and thermal methods . The phosphorus compound is synthesized through a stereoselective biotransformation process . These methods suggest that a targeted synthesis of this compound could involve similar techniques, possibly starting from a simple pyridine derivative and introducing the ethoxy and acetic acid groups through subsequent chemical reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using techniques such as X-ray crystallography, NMR, and quantum chemical calculations . These studies provide a detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the behavior of the compound of interest. The noncentrosymmetric space group and pseudo-layer structure observed in the squaric acid derivative could be indicative of the potential solid-state properties of this compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. The squaric acid derivative exhibits second-order nonlinear optical (NLO) properties, which are a result of its specific electronic structure and intermolecular interactions . The charge transfer complexation study demonstrates the ability of a methoxypyridine derivative to act as an electron donor . These findings suggest that this compound could also participate in similar electron-donor-acceptor interactions, which could be exploited in various chemical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound have been characterized using spectroscopic and thermal analysis methods. The squaric acid derivative's thermal behavior is characterized by a phase transition at 200°C , while the phosphorus compound's stereoisomers are differentiated using NMR spectroscopy . These studies provide a foundation for understanding the potential properties of this compound, such as its thermal stability, solubility, and spectroscopic characteristics, which are important for its practical applications.
Applications De Recherche Scientifique
Regulation of Yeast Cell Death
Acetic acid, a structurally simpler analogue, has been extensively studied for its role in yeast cell death, providing insights into regulated cell death mechanisms. This research is pivotal for biotechnology and biomedicine, helping to design robust yeast strains for industrial applications and understanding cell death pathways which could lead to improved biomedical strategies (Chaves et al., 2021).
Biomass Conversion and Polymer Production
Research into converting plant biomass into valuable chemicals highlights the role of 5-Hydroxymethylfurfural (HMF) and its derivatives, including 2,5-furandicarboxylic acid and others, which are crucial for developing sustainable polymers, fuels, and other materials. This sustainable approach is expected to replace non-renewable hydrocarbon sources extensively, indicating a potential application area for structurally related compounds like 2-(5-Ethoxypyridin-2-yl)acetic acid in the future (Chernyshev et al., 2017).
Antimicrobial and Antifungal Activities
Syringic acid, another phenolic compound, showcases a wide range of therapeutic applications including antimicrobial and antifungal activities. Its effectiveness in biomedical fields suggests that structurally related compounds, such as this compound, could potentially possess similar bioactivities, warranting further research (Srinivasulu et al., 2018).
Industrial Cleaning and Corrosion Inhibition
In the context of industrial cleaning and corrosion inhibition, organic acids play a significant role. Their less corrosive nature and effectiveness in removing formation damage make them suitable for various applications, including the cleaning of metals in acidic solutions. This suggests a potential industrial application for this compound in similar contexts, especially given its structural similarity to other organic acids (Goyal et al., 2018).
Safety and Hazards
Orientations Futures
While specific future directions for 2-(5-Ethoxypyridin-2-yl)acetic acid are not mentioned in the search results, there are several potential research directions. For example, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Another direction could be the development of new methods for the homogeneous synthesis of cellulose acetate with tunable DS using vinyl acetate in the DBU/CO2 switchable solvent system .
Propriétés
IUPAC Name |
2-(5-ethoxypyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-4-3-7(10-6-8)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAORGBESRGYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724375 | |
| Record name | (5-Ethoxypyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
683233-70-7 | |
| Record name | (5-Ethoxypyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)
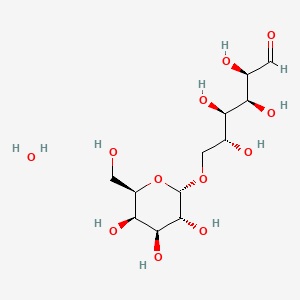
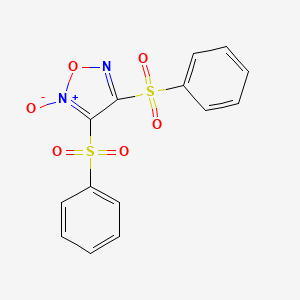
![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)


